molecular formula C12H13NO3 B1289155 Benzyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate CAS No. 31865-25-5

Benzyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate

Cat. No. B1289155
CAS RN: 31865-25-5
M. Wt: 219.24 g/mol
InChI Key: FZDACFZWWMAUBO-UHFFFAOYSA-N
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Description

The compound of interest, Benzyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate, is a heterocyclic compound that is part of a broader class of azabicyclo compounds. These compounds are of significant interest in medicinal chemistry due to their potential as building blocks for drug discovery. The azabicyclo structure is characterized by a nitrogen atom incorporated into a bicyclic framework, which can impart unique chemical and physical properties to the molecule.

Synthesis Analysis

The synthesis of related azabicyclo compounds has been reported in the literature. For instance, a two-step multigram synthesis of 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one has been described, which serves as a precursor for further derivatization . Another study reports the synthesis of substituted 3-azabicyclo[3.2.0]heptanes using common chemicals such as benzaldehyde, allylamine, and cinnamic acid through a [2+2]-photochemical cyclization . Additionally, the synthesis of 3-benzyl-6-methyl-2-oxo-3,6-diazabicyclo[3.1.0]hexane as a synthetic intermediate for mitomycins has been achieved, showcasing the versatility of these compounds in synthetic chemistry .

Molecular Structure Analysis

The molecular structure of azabicyclo compounds has been studied using techniques such as x-ray diffraction. For example, the crystal and molecular structure of 6-(p-iodobenzenesulfonyl)-3-oxa-6-azabicyclo[3.1.0]hexane has been determined, revealing a cis-fused aziridine and oxa-cyclopentane ring system in a boat conformation . This detailed structural information is crucial for understanding the reactivity and potential interactions of these molecules in biological systems.

Chemical Reactions Analysis

Azabicyclo compounds can undergo various chemical reactions, which are essential for their application in drug synthesis. The literature describes the transformation of azabicyclo compounds into thiosulfonates or methyl sulfides under specific conditions, demonstrating their reactivity and potential for further chemical modifications .

Physical and Chemical Properties Analysis

The physical and chemical properties of azabicyclo compounds are influenced by their unique molecular structures. While specific data on Benzyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate is not provided, related compounds have been characterized. For instance, the isolation and characterization of methyl and benzyl 3-oxo-3-thia-2-azabicyclo[2.2.1]hept-5-en-2-carboxylates have been reported, with observations of both endo and exo-isomers . These findings suggest that azabicyclo compounds can exist in different isomeric forms, which may have implications for their physical properties such as solubility, melting point, and stability.

Scientific Research Applications

Synthesis and Antimalarial Activity

Benzyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate derivatives have been synthesized and evaluated for their antimalarial activities. These compounds, with varying side chains and substituents, demonstrated in vitro activity against the malaria-causing Plasmodium falciparum (K1 strain) (Ningsanont et al., 2003).

Synthesis of Bicyclic β-Lactams

This compound is instrumental in the stereoselective synthesis of bicyclic β-lactams, which are valuable in pharmaceutical research. The methodology developed for their synthesis offers a new avenue for drug design (Mollet et al., 2012), (Leemans et al., 2010).

Potential in Neuropathic Pain Treatment

Compounds derived from benzyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate have shown promise as inhibitors of T-type calcium channels, offering potential therapeutic applications in the treatment of neuropathic pain (Kim & Nam, 2016).

Utility in Organic Synthesis

This compound plays a crucial role in organic synthesis, particularly in the preparation of functionalized spiro compounds and 3,4-epoxypyrrolines. These products are significant in the synthesis of bioactive compounds and materials science (Smetanin et al., 2020), (Filatov et al., 2017).

Development of Novel Medicinal Compounds

It is employed in the development of novel medicinal compounds, such as β-lactam antibiotics and other therapeutic agents, demonstrating its versatility and importance in medicinal chemistry (Wolan et al., 2011).

Safety And Hazards

This compound has been classified with the GHS07 pictogram . The signal word for this compound is “Warning” and it has the hazard statements H302, H315, H319, H335 . The precautionary statements for this compound are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

benzyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c14-12(13-6-10-11(7-13)16-10)15-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZDACFZWWMAUBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(O2)CN1C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90622937
Record name Benzyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90622937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate

CAS RN

31865-25-5
Record name Benzyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90622937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 1-benzyloxycarbonyl-3-pyrroline (2.5 g) in dichloromethane (60 mL) was added 3-chloroperoxybenzoic acid (6.08 g, 50-60% purity). The reaction was stirred at room temperature for 72 hours, and then a saturated sodium thiosulfate solution (50 mL) was added. After being stirred for additional 30 minutes, the mixture was extracted with chloroform (50 mL×2). The combined organic layers were washed successively with 2 N aqueous solution of sodium hydroxide (50 mL×2) and brine (50 mL), dried over magnesium sulfate and concentrated in vacuo to afford 2.79 g of the crude benzyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate as an oil. MS obsd. (ESI+) [(M+H)+] 220.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
6.08 g
Type
reactant
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Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To solution of benzyl 2,5-dihydro-1H-pyrrole-1-carboxylate (10.0 g, 49.2 mmol) in dichloromethane (197 mL) at 0° C. was added m-CPBA (16.98 g, 98 mmol) in several portions and the resulting mixture was allowed to warm to rt and stir overnight. The resulting white heterogeneous mixture obtained was diluted with dichloromethane (150 mL) and aq. sat. sodium bicarbonate (150 mL). The mixture was stirred and the resulting layers were separated and the organic portion was washed successively with aq. sat. sodium bicarbonate (150 mL), water, brine, before drying over anhyd. sodium sulfate, filtering and concentrating in vacuo to a colorless oil (˜14 g). This crude material was subjected to purification by preparative chromatography using Hex/EtOAc mixtures as the eluant and an 80 g silica gel cartridge. Fractions containing the major product were combined and concentrated to afford the title compound (9.60 g, 43.8 mmol, 89%) as a colorless oil. LCMS: 220.2 (M+H)+; 1H NMR (400 MHz, METHANOL-d4): δ 7.41-7.31 (m, 4H), 5.14 (d, J=1.1 Hz, 2H), 3.84-3.74 (m, 4H), 3.42 (t, J=13.8 Hz, 2H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
16.98 g
Type
reactant
Reaction Step One
Quantity
197 mL
Type
solvent
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Quantity
150 mL
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solvent
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Quantity
150 mL
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solvent
Reaction Step Two
Yield
89%

Synthesis routes and methods III

Procedure details

Benzyl 2,5-dihydro-1H-pyrrole-1-carboxylate (24.00 g, 118 mmol) was dissolved in DCM (200 mL). Nitrogen was bubbled through it for ten minutes. Cooled to ˜0 degrees Celsius and added 3-chlorobenzoperoxoic acid (33.1 g, 148 mmol) in small portions with stirring. Let the suspension to stir overnight without removing the cold bath. The suspension was removed by filtration and the organic layer was washed with sat'd NaHCO3. The DCM soln. was dried (Na2SO4) and concentrated to give benzyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate (22.5 g, 103 mmol, 87% yield). LCMS:M+23=242. Rt=1.57 min.
Quantity
24 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
33.1 g
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

Benzyl 2,5-dihydro-1H-pyrrole-1-carboxylate (11.0 g, 54.1 mmol, commercially available from Aldrich) and 3-chlorobenzoperoxoic acid (17.3 g, 70.4 mmol) were added to 150 mL of chloroform and heated to 46° C. for 20 hours. The mixture was cooled, dichloromethane was added, and the reaction was washed with a saturated solution of NaHCO3 and Na2S2CO3. The combined organic layers were dried over MgSO4, filtered and concentrated to give 10.5 g (88% isolated yield) of the desired compound as an oil, which was used directly in the next step.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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17.3 g
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reactant
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Quantity
150 mL
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reactant
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0 (± 1) mol
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Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate
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Benzyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate
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Benzyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate
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Benzyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate
Reactant of Route 5
Reactant of Route 5
Benzyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate
Reactant of Route 6
Benzyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate

Citations

For This Compound
1
Citations
CB Xue, A Wang, D Meloni, K Zhang, L Kong… - Bioorganic & medicinal …, 2010 - Elsevier
Rational design based on a pharmacophore of CCR2 antagonists reported in the literature identified lead compound 9a with potent inhibitory activity against human CCR2 (hCCR2) but …
Number of citations: 48 www.sciencedirect.com

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